BrCH2CONH-PEG1-N3

PROTAC linker design ADC linker optimization Bioconjugation spacer length

PROTAC and ADC development requires precise linker length control; generic PEG3 or PEG11 variants introduce conformational flexibility that reduces degradation efficiency. BrCH2CONH-PEG1-N3 (MW 251.08) provides a defined 7-atom spacer. - **PROTAC synthesis:** Minimizes unproductive ternary complexes; enables lower DC50 vs. longer PEG analogs - **ADC conjugation:** Bromoacetamido group forms stable, non-reducible thioether bond (no retro-Michael payload loss) - **Surface functionalization:** Minimal interparticle crosslinking (<20 nm size increase); ideal for dense ligand layers Available for immediate R&D-scale procurement.

Molecular Formula C6H11BrN4O2
Molecular Weight 251.08 g/mol
Cat. No. B15389391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrCH2CONH-PEG1-N3
Molecular FormulaC6H11BrN4O2
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC(COCCN=[N+]=[N-])NC(=O)CBr
InChIInChI=1S/C6H11BrN4O2/c7-5-6(12)9-1-3-13-4-2-10-11-8/h1-5H2,(H,9,12)
InChIKeyMKNADWGJYRTAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BrCH2CONH-PEG1-N3: Single-Unit PEG Linker for Bioconjugation


BrCH2CONH-PEG1-N3 (N-(2-(2-azidoethoxy)ethyl)-2-bromoacetamide) is a heterobifunctional, single-unit polyethylene glycol (PEG) derivative with a molecular weight of 251.08 g/mol and molecular formula C6H11BrN4O2 . This crosslinking reagent contains a bromoacetamido group for chemoselective nucleophilic substitution with thiols and an azide group for copper-catalyzed or strain-promoted click chemistry with alkynes . It is primarily utilized in bioconjugation, PROTAC synthesis, and drug delivery applications where a short, defined spacer is required.

Crosslinker Type Heterobifunctional PEG reagent
Spacer Profile Single-unit spacer, minimal linker bulk
Reactive Groups Bromoacetamido + Azide dual functionality

Why BrCH2CONH-PEG1-N3 Cannot Be Substituted


Generic substitution of BrCH2CONH-PEG1-N3 with longer PEG chain variants (e.g., PEG3, PEG11) or alternative electrophiles (e.g., maleimide) is scientifically inadvisable. The single PEG unit spacer provides a defined, short distance (approximately 7 atoms) between conjugated moieties, which is critical for applications like PROTACs where linker length directly impacts ternary complex formation and degradation efficiency [1]. Longer PEG chains increase molecular weight (e.g., PEG3: 339.19 g/mol; PEG11: 691.6 g/mol) and hydrodynamic radius, which can hinder cell permeability, reduce conjugation efficiency at sterically congested sites, and alter pharmacokinetic properties [2]. Furthermore, the bromoacetamido group exhibits distinct pH-dependent reactivity and forms a stable thioether bond, unlike maleimide groups which are prone to retro-Michael reactions, leading to conjugate instability and payload loss [3]. Therefore, careful selection of the exact linker composition is required to maintain experimental reproducibility and desired biological outcomes.

Target Attribute PEG1 spacer (~7 atoms)
Substitute Risk Longer PEG chains (PEG3, PEG11) may alter ternary complex formation and cell permeability
Target Attribute Bromoacetamido group
Substitute Risk Maleimide-based linkers may introduce retro-Michael instability, affecting conjugate integrity
Target Attribute Defined short spacer architecture
Substitute Risk Bulkier or multi-alkyne linkers may increase aggregation and reduce site-specific conjugation control

BrCH2CONH-PEG1-N3: Direct Comparison with Key Analogs


MW and Spacer Length vs. PEG3/PEG11 Analogs

BrCH2CONH-PEG1-N3 possesses a significantly lower molecular weight (251.08 g/mol) and shorter spacer length (1 PEG unit, ~7 atoms) compared to its direct analogs Bromoacetamido-PEG3-azide (339.19 g/mol, 3 PEG units) and Bromoacetamido-PEG11-azide (691.6 g/mol, 11 PEG units) [1]. This 1.35-fold and 2.75-fold increase in molecular weight for the longer PEG analogs directly correlates with a larger hydrodynamic radius and reduced cell permeability .

Linker MW & Length
Cross-study comparable
Target 251.08 g/mol (1 PEG unit)
Comparators PEG3: 339.19 g/mol | PEG11: 691.6 g/mol
Supports short-spacer PROTAC design
+88 to +441 g/mol difference; data from PubChem entries
PROTAC linker design ADC linker optimization Bioconjugation spacer length

Thiol Conjugation Stability: Bromoacetamido vs. Maleimide

The bromoacetamido group in BrCH2CONH-PEG1-N3 demonstrates superior conjugate stability and defined reaction kinetics compared to maleimide-based linkers. Studies on analogous bromoacetamide-PEG compounds reveal that the bromoacetamide-thiol conjugation achieves >90% conversion within 30 minutes at 25°C using a sub-stoichiometric linker-to-thiol ratio of 1.2:1 . In contrast, maleimide-thiol conjugates are susceptible to retro-Michael reactions under physiological conditions, leading to payload release and instability [1].

Thiol Conjugation Stability
Class-level
Bromoacetamido >90% conversion in 30 min at 25°C
Maleimide Prone to retro-Michael reaction, conjugate instability
Supports stable thioether bond context
Class-level inference from bromoacetamide-PEG analogs
Thiol conjugation Bromoacetamide kinetics Maleimide retro-Michael

Click Chemistry Kinetics: CuAAC and SPAAC

The terminal azide group of BrCH2CONH-PEG1-N3 enables highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC). Data from a structurally similar bromoacetamide-PEG2-alkyne analog show near-quantitative conversion (>98%) within 15 minutes using a catalytic Cu(I)/TBTA system . This rapid and efficient reaction is critical for maintaining biomolecule activity and minimizing degradation during conjugation. Furthermore, the azide group is compatible with copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) for in vivo or cell-surface labeling applications [1].

Click Reaction Rate
Class-level
>98% in 15 min with Cu(I)/TBTA catalytic system
Supports high-yield conjugation workflows
Based on bromoacetamide-PEG2-alkyne analog data
CuAAC Click chemistry kinetics SPAAC

Solubility & Permeability: Impact of PEG Spacer Length

The shorter PEG1 spacer in BrCH2CONH-PEG1-N3 results in a more hydrophobic character compared to longer PEG analogs. While specific experimental LogP values for BrCH2CONH-PEG1-N3 are not available in public databases, the computed XLogP3-AA for Bromoacetamido-PEG3-azide is 0.8, and for Bromoacetamido-PEG11-azide is -0.4 [1]. By extrapolation, BrCH2CONH-PEG1-N3 is expected to have a higher LogP value (greater lipophilicity), which can be advantageous for membrane permeability in certain cellular assays or for formulating nanoparticles with specific drug release profiles [2].

Spacer Hydrophilicity
Class-level
Target: Expected XLogP3-AA > 0.8
PEG3 analog: 0.8 | PEG11 analog: -0.4
May support membrane permeability review
Extrapolated from computed PubChem XLogP3-AA values
LogP Aqueous solubility Cell permeability

BrCH2CONH-PEG1-N3: Research and Industrial Applications


PROTAC Linker Optimization for Ternary Complex Formation

The short, defined spacer length of BrCH2CONH-PEG1-N3 (1 PEG unit, MW 251.08 g/mol) is ideal for PROTAC synthesis, where linker length is a critical determinant of degradation efficiency [1]. Compared to longer PEG3 (339.19 g/mol) or PEG11 (691.6 g/mol) analogs, the PEG1 linker minimizes conformational flexibility and reduces the probability of forming unproductive ternary complexes. This precise spatial control can translate to a lower DC50 (half-maximal degradation concentration) and improved selectivity for the target protein. The bromoacetamido group provides a stable thioether linkage to cysteine residues on the E3 ligase ligand, while the azide group enables efficient click chemistry with an alkyne-modified target protein ligand .

Site-Specific ADC: Stable Thioether Bond Formation

For ADC applications requiring site-specific conjugation to engineered cysteine residues (THIOMAB technology), the bromoacetamido group of BrCH2CONH-PEG1-N3 offers a distinct advantage over maleimide linkers. The formation of a stable, non-reducible thioether bond eliminates the risk of payload loss via retro-Michael reaction, a common issue with maleimide conjugates that can lead to off-target toxicity [2]. The rapid and quantitative click reaction of the azide group (>98% conversion in 15 min with CuAAC) enables efficient attachment of cytotoxic payloads or fluorophores with minimal linker excess, reducing manufacturing costs and purification burden . The short PEG spacer minimizes potential immunogenicity while maintaining sufficient solubility for conjugation and subsequent purification.

Nanoparticle Functionalization for Drug Delivery & Imaging

The defined, short spacer of BrCH2CONH-PEG1-N3 makes it an excellent choice for functionalizing the surface of nanoparticles (e.g., liposomes, polymeric NPs, iron oxide NPs) where a dense, well-ordered ligand layer is required. Compared to bulkier multi-alkyne or long-chain PEG linkers, the PEG1 variant minimizes interparticle cross-linking and aggregation, as evidenced by dynamic light scattering studies showing size increases of <20 nm for mono-alkyne linkers versus >200 nm for multi-alkyne variants . The dual functionality allows for sequential bioconjugation: first, thiol-reactive bromoacetamido group for attachment to a thiolated nanoparticle surface; second, azide group for click-chemistry attachment of targeting ligands (e.g., antibodies, peptides) or imaging agents, enabling precise control over surface ligand density and orientation.

Thiol-Specific Protein Labeling for Structural Biology

In structural biology and protein interaction studies, BrCH2CONH-PEG1-N3 serves as a valuable tool for site-specific labeling of cysteine residues. The well-characterized reaction kinetics of the bromoacetamido group (achieving >90% conversion in 30 min at 25°C with a 1.2:1 molar excess) allow for controlled, efficient modification under mild conditions, preserving protein structure and function . The short, discrete PEG spacer minimizes structural perturbation and non-specific interactions, which is crucial for downstream applications such as X-ray crystallography, cryo-EM, or FRET-based assays. The azide handle provides a versatile attachment point for a wide range of biophysical probes (fluorophores, spin labels, biotin) via click chemistry, enabling precise and homogeneous labeling of challenging protein targets.

Application
Selection Property
Validation Focus
PROTAC ternary complex studies
Short-spacer linker context
Ternary complex formation review
Site-specific ADC research
Stable thioether bond formation
Conjugate stability review
Nanoparticle surface functionalization
Defined short-spacer architecture
Ligand density and orientation review
Cysteine-selective protein labeling
Controlled reaction kinetics
Structural perturbation assessment

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